molecular formula C14H15N3O2S2 B2435354 7-methyl-6-oxo-N-(thiophen-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396747-53-7

7-methyl-6-oxo-N-(thiophen-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2435354
CAS No.: 1396747-53-7
M. Wt: 321.41
InChI Key: KHYDCJRPNASEEE-UHFFFAOYSA-N
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Description

7-methyl-6-oxo-N-(thiophen-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex heterocyclic compound. It features a pyrimido[2,1-b][1,3]thiazine core, which is a fused ring system containing both nitrogen and sulfur atoms. The presence of a thiophene ring, a sulfur-containing five-membered aromatic ring, further enhances its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-6-oxo-N-(thiophen-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves multi-step organic reactions One common approach is to start with the preparation of the pyrimido[2,1-b][1,3]thiazine core through cyclization reactions involving appropriate precursors The thiophene ring can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with an intermediate compound

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature, pressure, and solvent choice, and employing catalytic methods to enhance yield and purity. Continuous flow chemistry and automated synthesis platforms may also be utilized to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

7-methyl-6-oxo-N-(thiophen-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the compound, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

7-methyl-6-oxo-N-(thiophen-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 7-methyl-6-oxo-N-(thiophen-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the thiophene ring and the pyrimido[2,1-b][1,3]thiazine core allows for multiple points of interaction, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide: Lacks the thiophene ring, which may result in different reactivity and biological activity.

    6-oxo-N-(thiophen-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide: Similar structure but without the methyl group, which can influence its chemical properties and interactions.

Uniqueness

The uniqueness of 7-methyl-6-oxo-N-(thiophen-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide lies in its combination of a thiophene ring, a pyrimido[2,1-b][1,3]thiazine core, and a carboxamide group

Properties

IUPAC Name

7-methyl-6-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c1-9-5-16-14-17(13(9)19)7-10(8-21-14)12(18)15-6-11-3-2-4-20-11/h2-5,10H,6-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYDCJRPNASEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)CC(CS2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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